Methyl 3-(1-aminocyclopentyl)propiolate
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Overview
Description
Methyl 3-(1-aminocyclopentyl)propiolate is an organic compound that features a cyclopentyl ring with an amino group and a propiolate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-aminocyclopentyl)propiolate typically involves the reaction of cyclopentylamine with methyl propiolate under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-aminocyclopentyl)propiolate undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles such as amines, thiols, and phosphines, leading to the formation of addition products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Substitution Reactions: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as sodium hydride (NaH) and lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Major Products
The major products formed from these reactions include various substituted cyclopentyl derivatives and propiolate esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-(1-aminocyclopentyl)propiolate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 3-(1-aminocyclopentyl)propiolate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the propiolate ester can participate in electrophilic reactions. These interactions can influence biological pathways and processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl propiolate: A simpler ester with similar reactivity but lacking the cyclopentyl and amino groups.
Ethyl propiolate: Similar to methyl propiolate but with an ethyl ester group.
Cyclopentylamine: Contains the cyclopentyl and amino groups but lacks the propiolate ester.
Uniqueness
Methyl 3-(1-aminocyclopentyl)propiolate is unique due to its combination of a cyclopentyl ring, an amino group, and a propiolate ester. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H13NO2 |
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Molecular Weight |
167.20 g/mol |
IUPAC Name |
methyl 3-(1-aminocyclopentyl)prop-2-ynoate |
InChI |
InChI=1S/C9H13NO2/c1-12-8(11)4-7-9(10)5-2-3-6-9/h2-3,5-6,10H2,1H3 |
InChI Key |
BHXDOYRKGZJBDS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1(CCCC1)N |
Origin of Product |
United States |
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